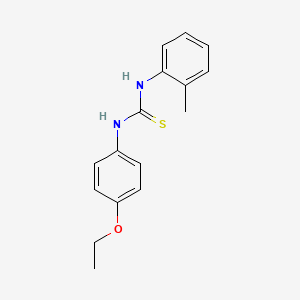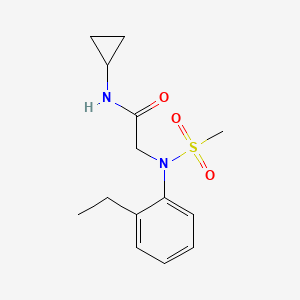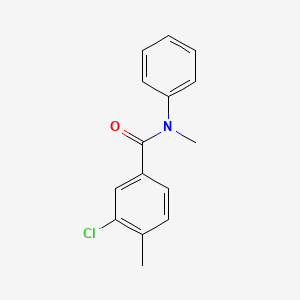
3-chloro-N,4-dimethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N,4-dimethyl-N-phenylbenzamide, also known as CDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPB belongs to the class of benzamides and has been found to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of scientific research applications, including as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 3-chloro-N,4-dimethyl-N-phenylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs have been implicated in the development of cancer and neurodegenerative diseases, and inhibitors of HDACs have shown promise as therapeutic agents.
Biochemical and Physiological Effects
3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N,4-dimethyl-N-phenylbenzamide has been found to have neuroprotective effects, including the ability to prevent the death of neurons in models of Parkinson's disease and Alzheimer's disease. 3-chloro-N,4-dimethyl-N-phenylbenzamide has also been found to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N,4-dimethyl-N-phenylbenzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit HDACs. However, 3-chloro-N,4-dimethyl-N-phenylbenzamide also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-chloro-N,4-dimethyl-N-phenylbenzamide, including the development of more potent and selective HDAC inhibitors based on the structure of 3-chloro-N,4-dimethyl-N-phenylbenzamide. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide and its potential therapeutic applications in cancer and neurodegenerative diseases. Finally, the development of novel formulations of 3-chloro-N,4-dimethyl-N-phenylbenzamide for improved delivery and bioavailability may also be an area of future research.
Méthodes De Synthèse
3-chloro-N,4-dimethyl-N-phenylbenzamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoic acid with N,N-dimethyl-4-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product can be purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propriétés
IUPAC Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNRLPTLZVJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,4-dimethyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

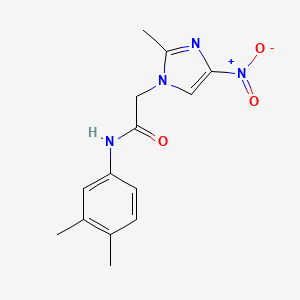
![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)
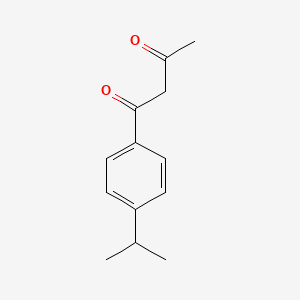

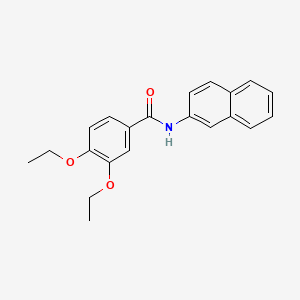
![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
